molecular formula C8H13F2NO2 B3249804 (2S)-amino(4,4-difluorocyclohexyl)ethanoic acid CAS No. 1975200-03-3

(2S)-amino(4,4-difluorocyclohexyl)ethanoic acid

Cat. No. B3249804
CAS RN: 1975200-03-3
M. Wt: 193.19
InChI Key: HOACGGSRPGHQFC-LURJTMIESA-N
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Description

(2S)-amino(4,4-difluorocyclohexyl)ethanoic acid is a fluorinated organic compound with the chemical formula C7H10F2O2 . It belongs to the class of carboxylic acids and contains an amino group (NH2) and a difluorocyclohexyl moiety. The compound’s systematic name reflects its stereochemistry (2S configuration) and substituents .


Synthesis Analysis

The synthesis of this compound involves the introduction of the amino group onto the 4,4-difluorocyclohexyl ring. Specific synthetic routes may vary, but common methods include amide coupling reactions or reductive amination . Researchers have explored various strategies to achieve efficient and selective synthesis .


Molecular Structure Analysis

The molecular structure of (2S)-amino(4,4-difluorocyclohexyl)ethanoic acid consists of a cyclohexane ring with two fluorine atoms at the 4 and 4 positions. The amino group is attached to the ethanoic acid side chain. The stereochemistry at the amino center is (2S) , indicating the L-amino acid configuration .


Chemical Reactions Analysis

(2S)-amino(4,4-difluorocyclohexyl)ethanoic acid can participate in various chemical reactions typical of carboxylic acids and amino acids. These include esterification , amidation , and hydrolysis reactions. Researchers have explored its reactivity in the context of drug development and synthetic chemistry .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 103-107°C .
  • Solubility : Soluble in organic solvents (e.g., DMSO, DMF) .
  • Appearance : Solid crystalline material .

Mechanism of Action

The specific biological mechanism of action for this compound depends on its context. As an amino acid derivative, it may play a role in protein synthesis , metabolism , or neurotransmission . Further studies are needed to elucidate its precise mechanisms in specific biological systems .

Safety and Hazards

  • Eye Irritation : Classified as Eye Irritant (Category 2) .
  • Skin Irritation : Classified as Skin Irritant (Category 2) .
  • STOT SE (Specific Target Organ Toxicity - Single Exposure) : Affects the respiratory system .
  • Storage Class : Combustible Solids (Storage Class Code 11) .

Future Directions

Future research could explore the compound’s biological activity , pharmacological potential , and applications in fields such as medicinal chemistry , materials science , and agrochemicals . Investigating its interactions with biological targets and assessing its safety profile will be crucial for its development .

properties

IUPAC Name

(2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c9-8(10)3-1-5(2-4-8)6(11)7(12)13/h5-6H,1-4,11H2,(H,12,13)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOACGGSRPGHQFC-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(C(=O)O)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1[C@@H](C(=O)O)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-amino(4,4-difluorocyclohexyl)ethanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-amino(4,4-difluorocyclohexyl)ethanoic acid
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(2S)-amino(4,4-difluorocyclohexyl)ethanoic acid
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(2S)-amino(4,4-difluorocyclohexyl)ethanoic acid
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(2S)-amino(4,4-difluorocyclohexyl)ethanoic acid
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(2S)-amino(4,4-difluorocyclohexyl)ethanoic acid
Reactant of Route 6
(2S)-amino(4,4-difluorocyclohexyl)ethanoic acid

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